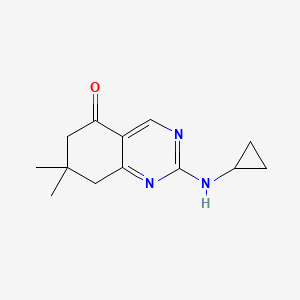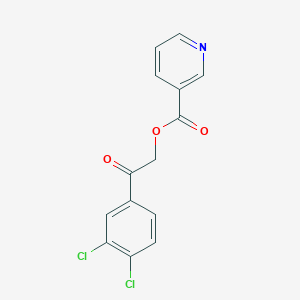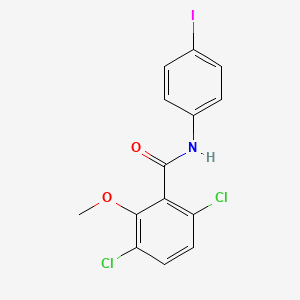![molecular formula C15H11ClN2O4 B5732554 N-[2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B5732554.png)
N-[2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-furamide, also known as CDDO-F, is a synthetic triterpenoid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its anti-inflammatory, anti-cancer, and neuroprotective properties. In
Wirkmechanismus
The mechanism of action of N-[2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-furamide is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune and inflammatory responses. By inhibiting NF-κB, N-[2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-furamide reduces the production of pro-inflammatory cytokines. Additionally, this compound has been shown to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant and detoxification responses.
Biochemical and Physiological Effects
N-[2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-furamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, N-[2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-furamide has been shown to induce apoptosis in various cancer cell lines. In vivo studies have shown that this compound has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-furamide in lab experiments is its high purity and yield. Additionally, this compound has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, one of the limitations of using N-[2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-furamide in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
Zukünftige Richtungen
There are many potential future directions for the study of N-[2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-furamide. One area of research is the development of novel drug delivery systems to improve the bioavailability and efficacy of this compound. Additionally, further studies are needed to determine the optimal dosage and potential side effects of this compound. Furthermore, N-[2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-furamide has been shown to have potential therapeutic applications in a variety of diseases, including cancer and neurodegenerative disorders. Future studies will be needed to determine the full extent of its therapeutic potential.
Synthesemethoden
N-[2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-furamide is synthesized through a multi-step process involving the reaction of furfural with chloroacetic acid, followed by the reaction of the resulting product with phthalic anhydride and ammonia. The final product is obtained through a reaction between the intermediate and 2,5-dimethylfuran-3-carboxylic acid. The synthesis method has been optimized to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
N-[2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-furamide has been extensively studied for its potential therapeutic applications. In vitro studies have shown that this compound has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, N-[2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-furamide has been shown to induce apoptosis in various cancer cell lines, making it a potential candidate for cancer therapy. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
N-[2-chloro-4-(2,5-dioxopyrrolidin-1-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O4/c16-10-8-9(18-13(19)5-6-14(18)20)3-4-11(10)17-15(21)12-2-1-7-22-12/h1-4,7-8H,5-6H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJGNDNIBQDDTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC(=C(C=C2)NC(=O)C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-chloro-4-(2,5-dioxopyrrolidin-1-yl)phenyl]furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5732472.png)







![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)benzamide](/img/structure/B5732529.png)



![N'-[(3,5-dimethylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5732559.png)
